Pyridinium salts, which are structurally diverse, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . The synthesis of pyridine-3-sulfonyl chlorides involves diazotation of 3-aminopyridines, followed by substitution of diazo group with sulfonyl group .
The molecular structure of “Pyridin-4-ylmethanesulfonyl Chloride” can be determined using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . These techniques have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .
Pyridinium salts are known for their synthetic routes and reactivity . Methanesulfonyl chloride, a precursor to many compounds, is highly reactive . It is an electrophile, functioning as a source of the “CH3SO2+” synthon .
Pyridin-4-ylmethanesulfonyl chloride falls under the category of sulfonyl chlorides, which are reactive compounds containing a sulfonyl group attached to a chlorine atom. These compounds are known for their electrophilic properties and are widely used in organic synthesis. Pyridin-4-ylmethanesulfonyl chloride can be synthesized from pyridine derivatives and methanesulfonyl chloride through various chemical reactions.
The synthesis of pyridin-4-ylmethanesulfonyl chloride typically involves the reaction of 4-pyridinemethanol with chlorosulfonic acid or methanesulfonyl chloride. The following outlines a common synthetic route:
This method allows for high yields of pyridin-4-ylmethanesulfonyl chloride while minimizing side reactions.
Pyridin-4-ylmethanesulfonyl chloride has a molecular formula of and a molecular weight of approximately 195.66 g/mol.
The compound can be characterized using various spectroscopic techniques:
Pyridin-4-ylmethanesulfonyl chloride participates in several types of chemical reactions:
Common solvents for these reactions include dichloromethane or tetrahydrofuran, with reactions typically carried out under inert atmospheres to prevent moisture interference.
The mechanism of action for pyridin-4-ylmethanesulfonyl chloride involves its electrophilic nature due to the sulfonyl chloride group:
Pyridin-4-ylmethanesulfonyl chloride exhibits specific physical and chemical properties:
Pyridin-4-ylmethanesulfonyl chloride has numerous applications across various scientific fields:
Pyridin-4-ylmethanesulfonyl chloride (systematic IUPAC name: pyridin-4-ylmethanesulfonyl chloride) is characterized by a pyridine ring substituted at the para position with a chlorosulfonylmethyl group (–CH₂SO₂Cl). Its molecular formula is C₆H₆ClNO₂S, with a molecular weight of 191.64 g/mol . The hydrochloride salt form (CAS: 683812-81-9) has the formula C₆H₇Cl₂NO₂S and a molecular weight of 228.10 g/mol [1]. Key structural features include:
Table 1: Structural Identifiers of Pyridin-4-ylmethanesulfonyl Chloride
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| CAS Number | 130820-88-1 | 683812-81-9 [1] |
| Molecular Formula | C₆H₆ClNO₂S | C₆H₇Cl₂NO₂S |
| Molecular Weight | 191.64 g/mol | 228.10 g/mol |
| SMILES | C1=CN=CC=C1CS(=O)(=O)Cl | C1=CN=CC=C1CS(=O)(=O)Cl.Cl |
| InChI Key | GSXAZLRAMNDMDB-UHFFFAOYSA-N | JZZPWTOVADCTSK-UHFFFAOYSA-N |
| Physical State | Pale yellow liquid | White crystalline solid [1] |
The synthesis of pyridinyl sulfonyl chlorides evolved from classical sulfonation methods developed in the early 20th century. Key milestones include:
Table 2: Evolution of Synthetic Methods
| Synthetic Era | Method | Key Advances | Limitations |
|---|---|---|---|
| Pre-1950 | Direct pyridine sulfonation | None | Low yields (<30%), isomer mixtures |
| 1980s–2000s | 4-Picoline chlorosulfonation | Temperature control, stoichiometric optimization | Requires anhydrous conditions |
| Post-2010 | Catalytic chlorination | Reduced waste, higher atom economy | Limited industrial adoption |
This compound bridges two critical domains: organosulfur chemistry (via the electrophilic –SO₂Cl group) and heterocyclic chemistry (via the pyridine ring). Its dual reactivity enables:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5